molecular formula C7H8N2O2S B1600215 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol CAS No. 87466-56-6

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

Cat. No. B1600215
CAS RN: 87466-56-6
M. Wt: 184.22 g/mol
InChI Key: MAFSFIYFBLFHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is a chemical compound that has been evaluated for its PDE4B subtype selectivity . It is structurally different from any existing hypoglycemic drugs .


Synthesis Analysis

The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol involves the evaluation of two series of 7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives and 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives . The substituents on the pyrimidine ring and the side chain phenyl ring were optimized to improve their PDE4B selectivity over PDE4D .


Molecular Structure Analysis

The molecular structure of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is complex, with several derivatives having more than 100-fold selectivity for PDE4B . The structure was optimized for PDE4B selectivity over PDE4D .

Scientific Research Applications

Selective PDE4B Inhibition

One of the prominent applications of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives is as selective PDE4B inhibitors . These compounds have been evaluated for their selectivity using human PDE4B2 and PDE4D2 full-length enzymes . The optimization of substituents on the pyrimidine ring and the side chain phenyl ring resulted in derivatives with over 100-fold selectivity for PDE4B. This selectivity is crucial for therapeutic applications, as a PDE4B subtype selective inhibitor is expected to have a wider therapeutic window than non-selective PDE4 inhibitors .

Therapeutic Applications in Asthma and COPD

Due to their role as PDE4B inhibitors, these derivatives have potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . PDE4 inhibitors can modulate inflammatory responses, which is beneficial in managing these diseases .

Anti-Inflammatory Properties

The anti-inflammatory properties of these compounds extend beyond respiratory conditions. They can potentially be used to treat a variety of inflammatory diseases, given their ability to inhibit the production of pro-inflammatory cytokines through the selective inhibition of PDE4B .

Neuroprotective Effects

The derivatives of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine have shown promise in neuroprotection. They may protect neurons from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease and multiple sclerosis .

Hypoglycemic Activity

Some derivatives have been synthesized and evaluated for their hypoglycemic activity. This suggests potential applications in the management of diabetes , as these compounds could help in lowering blood glucose levels .

Drug Design and Development

The structural uniqueness of these derivatives makes them valuable in drug design and development. Their ability to selectively inhibit PDE4B can be harnessed to create drugs with fewer side effects and improved efficacy .

Molecular Research

In molecular research, these compounds can be used to study the biochemical pathways involving PDE4B and PDE4D enzymes. This can lead to a better understanding of the molecular mechanisms underlying various diseases .

Pharmacological Studies

Lastly, these derivatives are important in pharmacological studies to explore their selectivity, potency, and therapeutic index. Such studies are essential for advancing these compounds from the laboratory to clinical use .

properties

IUPAC Name

1,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6-5-4(2-1-3-12-5)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSFIYFBLFHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433731
Record name 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

CAS RN

87466-56-6
Record name 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-(ethylthio)-7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one (4.5 g, 19.7 mmol) in water (20 mL) was added 3.0 mL of conc. HCl and 6.0 mL of AcOH. The mixture was heated to reflux and stirred overnight. The reaction was cooled and the solid that formed was collected by filtration, washed with water and methanol, evaporated and dried to obtain 7,8-dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione as a white solid (2.6 g, 72%). Without further purification, the crude product was used directly in the next step.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 2
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 3
Reactant of Route 3
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 4
Reactant of Route 4
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 5
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol
Reactant of Route 6
7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.